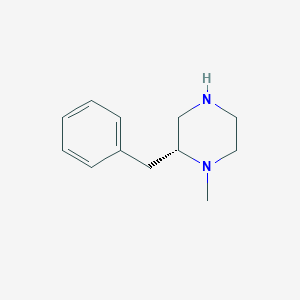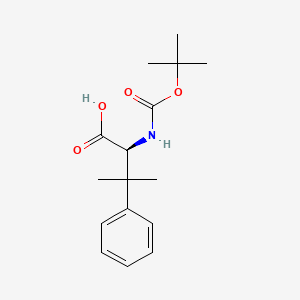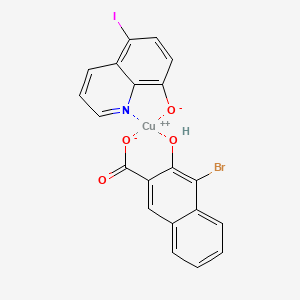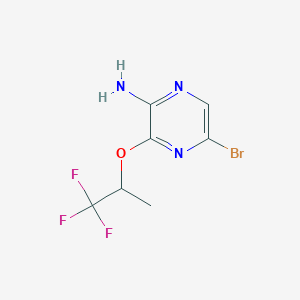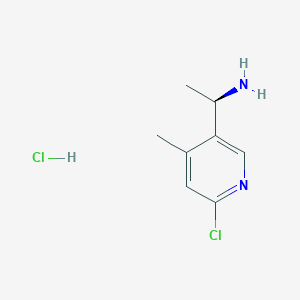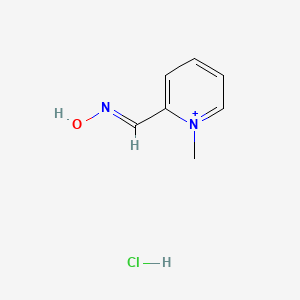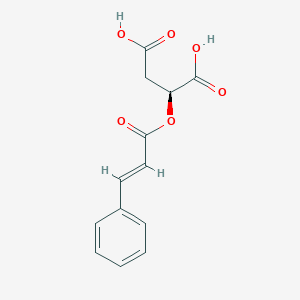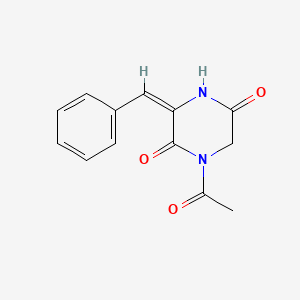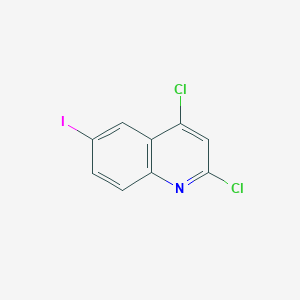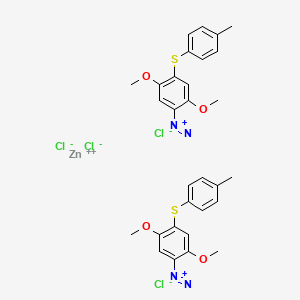
p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride: is a complex organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride typically involves the following steps:
Diazotization: The starting material, 2,5-dimethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Tolylmercapto Substitution: The diazonium salt is then reacted with 4-tolylthiol in the presence of a catalyst such as copper(I) chloride to introduce the tolylmercapto group.
Formation of Zinc Chloride Complex: The final step involves the addition of zinc chloride to stabilize the diazonium compound, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Purification Steps: Including recrystallization and filtration to obtain high-purity products.
Quality Control: Rigorous testing to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Sodium halides, potassium hydroxide, or primary amines under mild conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products
Azo Compounds: Formed through coupling reactions, widely used in dyes.
Substituted Aromatics: Formed through substitution reactions.
Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Azo Dyes: Used in the production of various azo dyes due to its ability to form stable azo compounds.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology
Bioconjugation: Used in labeling and tracking biological molecules due to its reactive diazonium group.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Dye and Pigment Production: Widely used in the manufacture of dyes and pigments for textiles and inks.
Mecanismo De Acción
The mechanism of action of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways include:
Nucleophilic Substitution: The diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.
Electrophilic Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo compounds.
Comparación Con Compuestos Similares
Similar Compounds
p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride: Lacks the zinc chloride complex.
2,5-Dimethoxybenzenediazonium chloride: Lacks the tolylmercapto group.
p-(4-Tolylmercapto)benzenediazonium chloride: Lacks the dimethoxy groups.
Uniqueness
Stability: The presence of zinc chloride enhances the stability of the diazonium compound.
Reactivity: The combination of tolylmercapto and dimethoxy groups provides unique reactivity patterns, making it versatile in various chemical reactions.
This detailed overview provides a comprehensive understanding of p-(4-Tolylmercapto)-2,5-dimethoxybenzenediazonium chloride zinc chloride, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Número CAS |
17192-80-2 |
|---|---|
Fórmula molecular |
C30H30Cl4N4O4S2Zn |
Peso molecular |
781.9 g/mol |
Nombre IUPAC |
zinc;2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C15H15N2O2S.4ClH.Zn/c2*1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;;;;;/h2*4-9H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
FZCQVHBGIBRCCW-UHFFFAOYSA-J |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
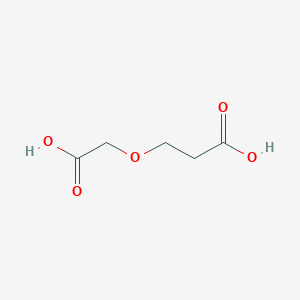
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)
